molecular formula C11H13F2NO B13537302 (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine

(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine

Cat. No.: B13537302
M. Wt: 213.22 g/mol
InChI Key: PEJPDAMPXPCHPU-UHFFFAOYSA-N
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Description

(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a difluoromethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine typically involves several steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of difluoromethoxy substitution on biological activity. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s binding affinity and selectivity, while the cyclopropyl ring may affect its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical and biological properties.

    (1-(4-(Methoxy)phenyl)cyclopropyl)methanamine: The methoxy group in this compound provides a basis for comparison in terms of electronic and steric effects.

    (1-(4-(Chloromethoxy)phenyl)cyclopropyl)methanamine:

Uniqueness

(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The combination of the cyclopropyl ring and the difluoromethoxy-substituted phenyl ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

[1-[4-(difluoromethoxy)phenyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H13F2NO/c12-10(13)15-9-3-1-8(2-4-9)11(7-14)5-6-11/h1-4,10H,5-7,14H2

InChI Key

PEJPDAMPXPCHPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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